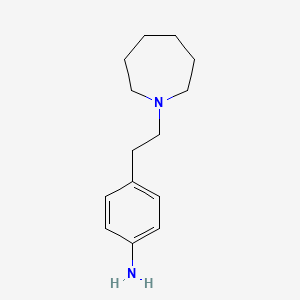

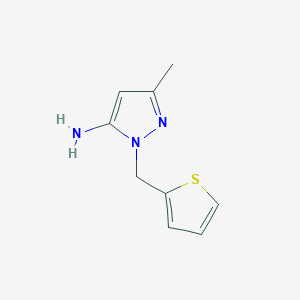

2-(Furan-2-ylmethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

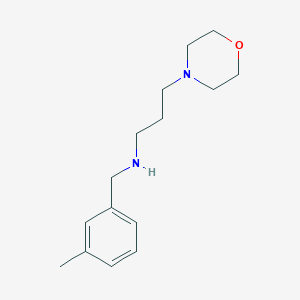

2-(Furan-2-ylmethoxy)aniline is a chemical compound that is part of a broader class of organic molecules where a furan ring is linked to an aniline moiety through a methoxy bridge. This structure is significant in various chemical reactions and has potential applications in pharmaceuticals and materials science due to its unique chemical properties.

Synthesis Analysis

The synthesis of compounds related to 2-(Furan-2-ylmethoxy)aniline can be achieved through several methods. One approach involves the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a bidentate ligand to promote Cu-catalyzed N-arylation of anilines, which could potentially be adapted for the synthesis of 2-(Furan-2-ylmethoxy)aniline . Another method includes a one-pot multi-component synthesis using aniline derivatives, which could be a starting point for synthesizing the target molecule . Additionally, the synthesis of highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides through Pd-catalyzed reactions indicates the versatility of furan-2-ylmethyl groups in complex syntheses .

Molecular Structure Analysis

The molecular structure of 2-(Furan-2-ylmethoxy)aniline and related compounds can be complex and highly conjugated. For instance, the synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans involves the formation of Cl-substituted furan rings, which could be structurally related to the target molecule . The structure of these compounds has been confirmed through single-crystal X-ray analysis, which is a powerful tool for determining the precise arrangement of atoms within a molecule.

Chemical Reactions Analysis

2-(Furan-2-ylmethoxy)aniline can undergo various chemical reactions due to the reactivity of both the furan and aniline components. For example, furan derivatives can be aminated and then participate in Diels-Alder reactions to produce polysubstituted anilines . Gold-catalyzed cyclization of aniline-tethered furan-ynones can lead to complex polycycles , suggesting that the methoxy-aniline moiety could also be involved in similar cyclization reactions. Furthermore, furan-2-yl anions have been used as acyl anion equivalents in reactions with aldehydes and ketones, which could be relevant for modifications of the target molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Furan-2-ylmethoxy)aniline can be inferred from studies on related compounds. The optimization of polymerization conditions for furan with aniline to produce conducting polymers indicates that the electronic properties of furan and aniline can be tuned . The reaction between furan-2-carbaldehyde and aniline leading to a complex hexahydro compound rather than a simple anil suggests that the reactivity of furan with aniline can result in unexpected products . These studies highlight the importance of reaction conditions in determining the properties of the resulting materials.

科学的研究の応用

Alternative Coupling Reactions

2-(Furan-2-ylmethoxy)aniline is involved in alternative coupling reactions, as seen in the study by Giroux et al. (2009), where dienimides and (trimethylsiloxy)furan lead to aniline furan-2(5H)-ones. Surprisingly, a byproduct with a pentacyclo[5.4.0.0.0.0]undecane main core was also produced with complete diastereoselectivity.

Corrosion Inhibition

A study by Issaadi et al. (2014) revealed the use of a new corrosion inhibitor (NE)-N-(furan-2-ylmethylidene)-4-({4-[E)-(furan-2-ylmethylidene) amino] phenyl} ethyl) aniline (SB) in inhibiting copper corrosion in hydrochloric acid solution.

Oxazepine Derivatives Design

In the realm of synthetic chemistry, Jirjees (2022) showed how aniline reacts with aromatic heterocyclic aldehydes to generate Schiff bases, including 1-(furan-2-yl)-N-phenylmethanimine, contributing to the design of oxazepine derivatives.

Amination/Diels-Alder Sequences

A study by Medimagh et al. (2008) describes selective metal-free amination and Diels-Alder reactions leading to polysubstituted anilines or stable oxabicyclic adducts from furans.

Furan-2(5H)-one Derivatives Synthesis

Nagarapu et al. (2012) developed a method for synthesizing furan-2(5H)-one derivatives by condensation of anilines, dimethylacetylenedicarboxylate, and aromatic aldehydes, showcasing the versatility of 2-(Furan-2-ylmethoxy)aniline in synthetic applications.

Catalysis and Material Science

In material science and catalysis, Shahbazi-Alavi and Safaei‐Ghomi (2019) demonstrated the use of nano-colloidal silica-tethered catalysts for the preparation of 3,4,5-substituted furan-2(5H)-ones, including those derived from aniline.

Electronic Absorption Spectra Studies

Abu-eittah and Hammed (1984) investigated the electronic absorption spectra of furan derivatives, including those involving aniline, for molecular orbital calculations and understanding molecular configurations.

Furan-Based Epoxy/Anhydride Resins

Marotta et al. (2019) explored the synthesis and characterization of new carbohydrate-derived epoxy resins, including 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan, demonstrating its potential as a sustainable alternative in material science.

特性

IUPAC Name |

2-(furan-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKJXKFASQBZPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390301 |

Source

|

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-ylmethoxy)aniline | |

CAS RN |

869942-43-8 |

Source

|

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)

![[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine](/img/structure/B1335131.png)